Lithium D-(-)-lactate
CAS No.: 27848-81-3
Cat. No.: VC3758041
Molecular Formula: C3H6LiO3
Molecular Weight: 97.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27848-81-3 |
|---|---|
| Molecular Formula | C3H6LiO3 |
| Molecular Weight | 97.0 g/mol |
| IUPAC Name | lithium;(2R)-2-hydroxypropanoate |
| Standard InChI | InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m1./s1 |
| Standard InChI Key | MCPIIUKZBQXOSD-HSHFZTNMSA-N |
| Isomeric SMILES | [Li].C[C@H](C(=O)O)O |
| SMILES | [Li+].CC(C(=O)[O-])O |
| Canonical SMILES | [Li].CC(C(=O)O)O |
Introduction
Chemical Properties and Structure
Molecular Formula and Weight
Lithium D-(-)-lactate has the molecular formula C3H5LiO3, comprising three carbon atoms, five hydrogen atoms, one lithium atom, and three oxygen atoms . The molecular weight of this compound is 96.0 g/mol, as calculated by PubChem 2.2 . This relatively low molecular weight contributes to its specific physicochemical properties that determine its behavior in various applications and analytical procedures.
The compound is derived from D-lactic acid (CID 61503), which serves as its parent compound . The transformation from acid to salt occurs through the replacement of the carboxylic acid proton with a lithium ion, changing the physical and chemical properties while preserving the crucial stereochemical configuration of the original acid molecule.
Chemical Structure and Identification
Lithium D-(-)-lactate is cataloged in chemical databases under several registry numbers and synonyms. Its CAS number is 27848-81-3, and it also appears under the European Community (EC) Number 248-693-0 . The compound is additionally known by numerous synonyms including:
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Lithium D-lactate
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Lithium (R)-2-hydroxypropanoate
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D-Lactic acid lithium salt
The structural configuration of lithium D-(-)-lactate features a stereogenic center at the second carbon atom, with the hydroxyl group positioned in the R configuration according to the Cahn-Ingold-Prelog priority rules . This specific stereochemistry is essential for its biological activity and determines its interactions in enzymatic reactions.
Physical Properties
Lithium D-(-)-lactate exists as a polycrystalline substance in its solid form, a property that has been thoroughly investigated through various spectroscopic techniques, particularly proton magnetic resonance . The compound demonstrates considerable stability under diverse experimental conditions, making it suitable for laboratory applications.
Studies have shown that D-lactate (the anionic component) remains stable through multiple freeze-thaw cycles in biological samples . This stability characteristic is particularly valuable for clinical analysis and research applications that require sample storage and processing over extended periods.
Spectroscopic Characterization
Nuclear Magnetic Resonance Studies
Comprehensive studies of polycrystalline lithium D-lactate using pulsed proton magnetic resonance methods between 77 and 300 K at 25 MHz have provided valuable insights into its molecular dynamics . The research identified that the primary relaxation mechanism in this compound is methyl rotation, characterized by an activation energy (Ea) of 14.5 ± 0.5 kJ/mol and a time factor tau 0 of (1.5 ± 0.5) x 10^(-13) seconds .
This activation energy value is notably higher than the potential barrier determined through ESR and ENDOR techniques for methyl rotation in the lactate radical . The methyl rotation process has been shown to be responsible for a measurable reduction in the dipolar second moment observed during NMR investigations .
At temperatures below 100 K, researchers observed that the reduction of the dipolar second moment can be attributed to quantum-mechanical tunneling, with an excitation energy of 6.1 ± 1 kJ/mol derived from contributions to the spin-lattice relaxation times . These spectroscopic properties provide crucial information about the molecular behavior of lithium D-lactate under varying temperature conditions.
Other Analytical Characterization Methods
Mass spectrometry has proven particularly valuable for the analysis of D-lactate in biological samples, especially when combined with ultraperformance liquid chromatography (UPLC) . This integrated analytical approach enables the effective separation and quantification of D- and L-lactate isomers without requiring a chiral stationary phase, representing a significant advancement over traditional analytical methods .
The UPLC method described in the research literature achieved baseline separation of D- and L-lactate derivatives, with retention times of 2.7 minutes for D-lactate and 2.5 minutes for L-lactate . This separation efficiency enables reliable quantification of each isomer independently, which is crucial for both research and clinical applications.
Analytical Methods for Detection and Quantification
Enzymatic Assay Techniques
The detection and quantification of lithium D-(-)-lactate typically employ enzymatic assays that provide high specificity and sensitivity. These assays utilize D-lactate dehydrogenase (D-LDH), which catalyzes the oxidation of D-lactate to pyruvate in the presence of nicotinamide-adenine dinucleotide (NAD+) . The enzymatic reaction produces NADH, which can be measured spectrophotometrically at 340 nm .
Since the equilibrium of this reaction favors D-lactate and NAD+, a coupled reaction is employed with D-glutamate-pyruvate transaminase (D-GPT) to effectively trap the pyruvate product . The coupled reaction sequence is represented as follows:
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D-Lactate + NAD+ → Pyruvate + NADH + H+ (catalyzed by D-LDH)
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Pyruvate + D-glutamate → D-alanine + 2-oxoglutarate (catalyzed by D-GPT)
The enzymatic assay demonstrates high sensitivity, with the smallest differentiating absorbance reported as 0.005 absorbance units, corresponding to a detection limit of 0.107 mg/L of sample solution at the maximum sample volume of 1.50 mL . This sensitivity level makes the assay suitable for diverse analytical applications.
Chromatographic Methods
To address these limitations, researchers have developed enhanced methods such as ultraperformance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) . This methodology has demonstrated superior performance characteristics compared to traditional techniques, offering improved sensitivity, specificity, and significantly faster analysis times .
Standardized Assay Protocol
The standardized enzymatic assay for D-lactic acid represents a specific and sensitive method for quantifying D-lactate in various sample matrices . The detailed protocol specifies the following parameters:
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Wavelength: 340 nm
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Cuvette: 1 cm light path (glass or plastic)
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Temperature: ~ 25°C
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Final volume: 2.24 mL
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Sample solution: 0.5-30 μg of D-lactic acid per cuvette (in 0.1-1.5 mL sample volume)
The procedure involves precise addition of reagents including buffer solution, NAD+, D-GPT suspension, and D-LDH suspension, followed by spectrophotometric measurements at specific time intervals . When analyzing lithium D-lactate (MW = 96.0), results of approximately 96% (w/w) can be expected, indicating the high accuracy of this analytical approach .
Biological Significance
D-lactate in Physiological Systems
D-lactate exhibits distinct biological roles compared to its L-isomer in human physiology. While L-lactate represents the dominant form produced during human metabolism, particularly during anaerobic glycolysis, D-lactate is primarily generated by bacterial fermentation and naturally occurs in fermented foods and beverages .
In the human body, D-lactate can accumulate under specific conditions, particularly in cases of bacterial overgrowth in the gastrointestinal tract or in pathological states such as short bowel syndrome . The presence of elevated D-lactate concentrations in blood and urine therefore may serve as a potential biomarker for specific clinical conditions .
The metabolic processing of D-lactate differs fundamentally from that of L-lactate in humans. While L-lactate is efficiently metabolized by L-lactate dehydrogenase, D-lactate metabolism occurs at a much slower rate, primarily through the action of D-2-hydroxy acid dehydrogenase . This differential metabolism contributes to the potential accumulation of D-lactate under certain pathological conditions.
| Biomarker | AUROC (95% CI) | Cut-off | Sensitivity% | Specificity% | Likelihood Ratio | PPV% | NPV% | P value |
|---|---|---|---|---|---|---|---|---|
| d-lactate (μmol.L^−1) | 0.696 (0.629–0.763) | 131 μmol.L^−1 | 31 (23.3–38.9) | 100 (96.2–100) | / | 100 (91.2–100) | 52 (44.5–58.6) | <0.0001 |
| l-lactate (μmol.L^−1) | 0.607 (0.535–0.679) | 7800 μmol.L^−1 | 12 (8.7–18.9) | 100 (96.3–100) | / | 100 (80.6–100) | 46 (40.2–53.4) | 0.0053 |
This data demonstrates that while D-lactate exhibits moderate sensitivity (31%), its perfect specificity makes it exceptionally valuable for confirming bacteraemia when concentrations exceed the established cut-off threshold of 131 μmol.L^−1 . This characteristic suggests potential applications in diagnostic protocols for bacterial infections.
Applications and Utilization
Laboratory Reference Standards
In laboratory settings, lithium D-(-)-lactate serves as an important reference standard for analytical methods focused on D-lactate detection and quantification . It provides a stable and well-characterized form of D-lactate that can be used for calibration, method development, and quality control across various analytical procedures.
Research Findings and Future Directions
Key Research Discoveries
Several significant research findings have emerged from studies focused on lithium D-(-)-lactate and D-lactate in general. The detailed investigation of polycrystalline lithium D-lactate using pulsed proton magnetic resonance methods revealed important information about its molecular dynamics, particularly regarding the methyl rotation mechanism with a characterized activation energy of 14.5 ± 0.5 kJ/mol .
Another important research advancement has been the development of improved analytical methods for D-lactate detection. The ultraperformance liquid chromatography (UPLC) tandem mass spectrometry (MS/MS) method represents a significant technical improvement over previous analytical approaches, offering enhanced sensitivity, specificity, and reduced analysis times .
Clinical research has demonstrated the exceptional performance of D-lactate as a biomarker for bacteraemia, with 100% specificity and positive predictive value at an established cut-off concentration . This finding highlights the potential clinical utility of D-lactate measurements in diagnosing bacterial infections with high specificity.
Future Research Directions
Future research directions may include further investigation of the pharmaceutical potential of lithium D-lactate, particularly considering the established therapeutic applications of lithium salts in psychiatry. The specific combination with D-lactate could potentially yield novel pharmacological properties worthy of exploration.
Additional clinical studies are likely to focus on expanding the application of D-lactate as a biomarker beyond bacteraemia to other conditions such as inflammatory bowel disease and metabolic disorders including diabetes . Such investigations may establish broader diagnostic applications for D-lactate measurements in clinical practice.
Analytical method development will likely continue to advance, with ongoing refinements to chromatographic and mass spectrometric techniques to further enhance sensitivity, specificity, and sample throughput for D-lactate detection across various biological matrices.
In analytical applications, lithium D-(-)-lactate serves as an important reference standard for the detection and quantification of D-lactic acid using enzymatic assays . The development of advanced analytical methods, particularly UPLC-MS/MS, has enhanced capabilities for measuring D-lactate with exceptional sensitivity and specificity .
Perhaps most significantly, recent clinical research has demonstrated the potential of D-lactate as a highly specific biomarker for bacteraemia, exhibiting perfect specificity and positive predictive value when appropriate thresholds are applied . This finding suggests promising applications in clinical diagnostics, potentially enabling more accurate and specific identification of bacterial infections in clinical settings.
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